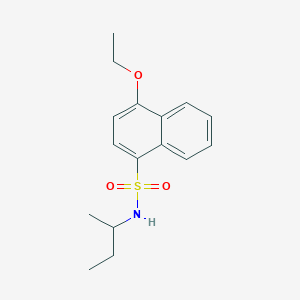
N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide, also known as BENS, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide has been found to act as an inhibitor of certain ion channels in the brain, specifically those that are involved in the regulation of neuronal excitability. This inhibition leads to a reduction in the firing rate of neurons, which can have a calming effect on the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on voltage-gated sodium channels, as well as a modulatory effect on GABA-A receptors. Additionally, this compound has been found to reduce the release of glutamate, an excitatory neurotransmitter in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, it has been found to have a high degree of selectivity for certain ion channels in the brain. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide. One area of investigation could be in the development of new treatments for epilepsy and other neurological disorders. Additionally, this compound could be studied for its potential use in the treatment of pain and inflammation. Further research could also be conducted to better understand the mechanism of action of this compound and its effects on neuronal excitability.
Métodos De Síntesis
The synthesis of N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide can be achieved through a multi-step process involving the reaction of naphthalene with butyllithium, followed by the addition of ethylene oxide and sulfuryl chloride. This results in the formation of this compound as a white crystalline powder.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide has been studied for its potential use in various scientific research applications. One such application is in the field of neuroscience, where it has been found to have an inhibitory effect on certain ion channels in the brain. This makes it a potential candidate for further investigation in the treatment of neurological disorders such as epilepsy.
Propiedades
Fórmula molecular |
C16H21NO3S |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-butan-2-yl-4-ethoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H21NO3S/c1-4-12(3)17-21(18,19)16-11-10-15(20-5-2)13-8-6-7-9-14(13)16/h6-12,17H,4-5H2,1-3H3 |
Clave InChI |
NYLQLLMSOZXSSO-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OCC |
SMILES canónico |
CCC(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)







